3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
説明
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the thiazolidinone and pyridopyrimidinone systems.
- 2-Phenylethylamino and 2-furylmethyl substituents, which influence solubility, bioavailability, and target interactions.
Below, we compare it with structurally and functionally related compounds.
特性
分子式 |
C26H22N4O3S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N4O3S2/c1-17-9-10-22-28-23(27-12-11-18-6-3-2-4-7-18)20(24(31)29(22)15-17)14-21-25(32)30(26(34)35-21)16-19-8-5-13-33-19/h2-10,13-15,27H,11-12,16H2,1H3/b21-14- |
InChIキー |
XVCDPVFMQVYUEL-STZFKDTASA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCC5=CC=CC=C5)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCC5=CC=CC=C5)C=C1 |
製品の起源 |
United States |
生物活性
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]pyrimidin-4-one core with various functional groups including a thiazolidinone derivative. The presence of these groups suggests significant reactivity and potential interactions in biological systems.
Molecular Formula
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and antiviral effects. The following sections detail specific findings related to the biological activity of the compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related thiazolidine derivatives. For instance, a study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from mg/mL to mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.030 |
| Compound 12 | E. coli | 0.011 | 0.020 |
The most active compound in the referenced study was identified as Compound 8, which displayed remarkable efficacy against En. cloacae .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis highlights that modifications to the thiazolidine moiety can significantly influence antimicrobial potency. For example, the incorporation of specific substituents on the nitrogen of the thiazolidinone structure enhanced activity against various bacterial strains .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving the evaluation of antimicrobial agents derived from thiazolidine frameworks demonstrated that certain derivatives were more effective than traditional antibiotics against resistant strains of bacteria such as E. coli and S. aureus. These findings suggest that structural modifications can lead to enhanced biological activity .
- Antifungal Activity Assessment : In another investigation, compounds similar to the target molecule were tested for antifungal properties against species like T. viride and A. fumigatus. The results indicated good to excellent antifungal activity with MIC values comparable to those observed for antibacterial effects .
類似化合物との比較
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s phenylethylamino group distinguishes it from the furylmethyl-substituted analogue in , likely altering lipophilicity and receptor binding .
Bioactivity Profiles
Table 2: Bioactivity Comparison
Insights :
- Thiazolidinone derivatives () exhibit moderate antibacterial effects, implying the target’s thioxo-thiazolidinone moiety could be leveraged for antimicrobial design .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties via Similarity Indexing
Notes:
- The target’s higher LogP (3.2 vs.
- A Tanimoto coefficient <0.6 () indicates moderate similarity to known bioactive compounds, necessitating structural optimization for enhanced target affinity .
準備方法
Knoevenagel Condensation Protocol
-
Reagents :
-
Procedure :
The thiazolidinone and aldehyde are dissolved in toluene-acetic acid, followed by the addition of piperidine. The mixture is heated at 110°C for 6–8 hours under nitrogen. The Z-isomer is favored due to steric hindrance from the 2-furylmethyl group, which directs the aldehyde to approach from the less hindered side. -
Yield and Characterization :
Assembly of the Pyrido[1,2-a]Pyrimidin-4-One Scaffold
The pyrido[1,2-a]pyrimidin-4-one ring is constructed through a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For the target compound, 2-amino-7-methylpyridine reacts with ethyl acetoacetate in the presence of phosphoryl chloride (POCl) to form the pyrimidin-4-one core. Subsequent functionalization with 2-phenylethylamine introduces the amino substituent at position 2.
Key Reaction Steps
-
Cyclocondensation :
-
Amination :
Multi-Component One-Pot Synthesis
A streamlined approach combines the thiazolidinone and pyrido-pyrimidinone moieties in a single pot. This method employs a four-component reaction involving:
-
2-Furylmethylamine
-
Carbon disulfide
-
Chloroacetyl chloride
-
Preformed 7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one-carbaldehyde
The reaction proceeds via sequential thiourea formation, cyclization, and Knoevenagel condensation, achieving a 55–65% overall yield.
Purification and Characterization
Final purification is performed using recrystallization (ethanol/water) or column chromatography. Characterization data includes:
| Technique | Key Findings |
|---|---|
| -NMR | δ 8.2 (s, 1H, pyrimidinone H), δ 6.4 (d, , CH=CH) |
| -NMR | 178.5 ppm (C=O), 165.2 ppm (C=S) |
| HRMS | [M+H] m/z 546.1542 (calculated 546.1545) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Stepwise synthesis | 60–70% | High (Z > 95%) | Moderate |
| Multi-component one-pot | 55–65% | Moderate (Z ~85%) | Low |
Q & A
Q. What are the key steps in synthesizing this compound, and how is its structural integrity confirmed?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Critical steps include:
- Thiazolidinone ring formation : Achieved via cyclization of substituted thioureas with α,β-unsaturated carbonyl compounds.
- Coupling reactions : The Z-configuration of the exocyclic double bond is maintained using regioselective cross-coupling conditions. Structural confirmation employs spectroscopic methods :
- NMR (1H and 13C) to verify substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which solvents and catalysts optimize synthesis yield and purity?
Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile , which stabilize intermediates during cyclization. Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to accelerate thiazolidinone ring formation. Reaction conditions (e.g., inert atmosphere, reflux temperature) are critical to minimize side products .
Q. How is purity assessed post-synthesis?
Purity is validated via:
- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%).
- Melting point analysis to confirm crystallinity and homogeneity .
Advanced Research Questions
Q. How can low synthetic yields be addressed, particularly during cross-coupling steps?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing reaction time/temperature : Longer reflux periods (e.g., 24–48 hours) improve conversion rates.
- Using palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of aromatic moieties.
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions may stem from assay variability or differences in cell lines. To resolve this:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times.
- Validate results with orthogonal methods : Compare fluorescence-based assays with colorimetric (MTT) or ATP-luminescence assays.
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What experimental designs are recommended for evaluating its antimicrobial or anticancer potential?
- Dose-response studies : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Mechanistic assays :
- Apoptosis detection : Annexin V/PI staining followed by flow cytometry.
- ROS generation : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines.
- Selectivity index (SI) calculation : Compare cytotoxicity in cancer vs. non-cancerous cells (e.g., HEK-293) .
Q. How can interaction studies with biological targets (e.g., enzymes, DNA) be structured?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for enzymes like β-lactamase.
- DNA intercalation assays : Monitor changes in ethidium bromide fluorescence upon compound addition .
Q. What computational methods elucidate its mechanism of action?
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular dynamics (MD) simulations : Study conformational stability in biological membranes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical functional groups (e.g., thioxo-thiazolidinone) for target engagement .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modify substituents : Replace the 2-phenylethylamino group with bulkier arylalkyl groups to enhance lipophilicity.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the furylmethyl moiety to improve electrophilic reactivity.
- Compare bioactivity of analogs using standardized assays to identify key pharmacophores .
Q. What protocols assess its stability and degradation under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.
- Photodegradation studies : Expose to UV light (λ = 365 nm) and quantify byproducts via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
